2-[5-[(4-Bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyrazine
Description
Properties
Molecular Formula |
C18H14BrN5OS |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
2-[5-[(4-bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyrazine |
InChI |
InChI=1S/C18H14BrN5OS/c19-14-5-3-13(4-6-14)12-26-18-23-22-17(16-10-20-7-8-21-16)24(18)11-15-2-1-9-25-15/h1-10H,11-12H2 |
InChI Key |
DFUAAHYAZMFIFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC3=CC=C(C=C3)Br)C4=NC=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[(4-Bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyrazine typically involves multi-step organic reactions. One common route includes:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine with a suitable dicarbonyl compound under acidic conditions.
Attachment of the furan-2-ylmethyl group: This step involves the alkylation of the triazole ring using a furan-2-ylmethyl halide in the presence of a base.
Introduction of the 4-bromophenylmethylsulfanyl group: This can be done by reacting the intermediate with 4-bromobenzyl chloride and a thiol under basic conditions.
Formation of the pyrazine ring: The final step involves cyclization with a suitable diamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the 4-bromophenylmethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, antifungal, and anticancer activities.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, potentially leading to new insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-[5-[(4-Bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyrazine depends on its specific application:
Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Material Science: The compound’s electronic properties can be exploited in the design of organic semiconductors or conductive polymers.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their differentiating features are summarized below:
Physicochemical Properties
- LogP : The target compound’s LogP is estimated to be ~3.5 (furan and bromophenyl groups increase lipophilicity), compared to ~2.8 for acetamide derivatives .
- Thermal Stability : Triazole-thiones with morpholine/piperazine substituents (e.g., 19a–21a ) exhibit higher melting points (>200°C) due to hydrogen-bonding networks .
Biological Activity
The compound 2-[5-[(4-Bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyrazine is a complex organic molecule that belongs to the class of triazole derivatives. Its structural features include a pyrazine core, a triazole moiety, and various substituents such as a bromophenyl group and a furan unit. These characteristics contribute to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms. The unique arrangement of these atoms enhances its reactivity and biological properties.
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant activity against various microorganisms. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 1-(4-bromophenyl)-3-methyl-thio-pyrazole | Antimicrobial | |
| 5-(bromophenyl)-1H-pyrazole | Anticancer |
The incorporation of the methylsulfanyl group in the structure is believed to enhance its interaction with microbial targets, leading to improved efficacy.
Anticancer Properties
Research indicates that triazole derivatives can inhibit the growth of cancer cell lines. For example, related compounds have demonstrated cytotoxicity against various cancer types. The mechanism often involves the inhibition of specific kinases or enzymes involved in cancer cell proliferation.
A notable study highlighted that derivatives with similar structures showed promising results against human breast cancer cell lines (MCF-7), with IC50 values indicating effective growth inhibition:
These findings suggest that this compound may possess similar anticancer properties.
Antifungal Activity
The antifungal potential of triazole compounds is also significant. Studies have reported that mercapto-substituted triazoles exhibit comparable antifungal activities against various fungal strains. This suggests that the compound might be effective against fungal infections as well.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes critical in microbial metabolism or cancer cell survival.
- Binding Affinity : Interaction studies using molecular docking techniques can elucidate its binding affinity to specific biological targets such as proteins or receptors.
- Structural Modifications : Altering substituents at various positions on the triazole ring can lead to derivatives with enhanced biological activity.
Case Studies and Research Findings
Recent literature has focused on synthesizing and evaluating the biological activities of triazole derivatives. One study reviewed a series of mercapto-substituted triazoles and their potential as chemotherapeutic agents against cancer:
"Mercapto-substituted 1,2,4-triazoles play an important role in chemopreventive and chemotherapeutic effects on cancer" .
This underscores the relevance of structural features in determining biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
